CF53

Vue d'ensemble

Description

CF53 est un inhibiteur très puissant et actif par voie orale des protéines de bromodomaine et extra-terminale (BET). Les protéines BET, notamment BRD2, BRD3, BRD4 et BRDT, sont des « lecteurs » épigénétiques qui jouent un rôle crucial dans la régulation de la transcription des gènes. This compound a montré une activité antitumorale significative dans divers modèles de cancer, ce qui en fait un candidat prometteur pour la recherche et le traitement du cancer .

Méthodes De Préparation

CF53 est synthétisé en incorporant un groupe NH-pyrazole dans le noyau 9H-pyrimido[4,5-b]indole. Cette voie de synthèse implique plusieurs étapes, notamment la formation de la structure de base et la fonctionnalisation subséquente pour introduire le groupe NH-pyrazole. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour obtenir des rendements et une pureté élevés .

Analyse Des Réactions Chimiques

CF53 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels sur this compound.

Substitution : this compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres. Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : this compound est utilisé comme composé outil pour étudier la fonction des protéines BET et leur rôle dans la transcription des gènes.

Biologie : this compound est utilisé dans des études biologiques pour étudier la régulation épigénétique de l'expression des gènes et son impact sur les processus cellulaires.

Médecine : this compound a montré une activité antitumorale significative dans des modèles précliniques de cancer du sein triple négatif et de leucémie aiguë, ce qui en fait un agent thérapeutique potentiel pour le traitement du cancer.

Industrie : This compound est utilisé dans le développement de nouveaux inhibiteurs de BET pour des applications pharmaceutiques

Mécanisme d'action

This compound exerce ses effets en se liant au bromodomaine des protéines BET, inhibant ainsi leur interaction avec les histones acétylées. Cette inhibition perturbe le recrutement des protéines BET à la chromatine, ce qui conduit à la suppression de la transcription des gènes. Les cibles moléculaires de this compound comprennent BRD2, BRD3, BRD4 et BRDT. Les voies impliquées dans son mécanisme d'action comprennent la régulation de l'expression des gènes et la modulation des processus cellulaires liés à la progression du cancer .

Applications De Recherche Scientifique

Cancer Treatment

CF53 has shown significant promise in cancer research, particularly in the context of hematological malignancies and solid tumors. The inhibition of BET proteins by this compound disrupts oncogenic transcriptional programs, leading to reduced cell proliferation and increased apoptosis in cancer cells.

- Mechanism of Action : By inhibiting BRD4, this compound interferes with the transcriptional regulation of genes involved in cell cycle progression and survival. This action is particularly relevant in cancers where MYC is overexpressed.

- Case Studies :

Inflammatory Diseases

This compound's ability to modulate inflammatory pathways positions it as a candidate for treating various inflammatory diseases.

- Mechanism of Action : The compound inhibits the expression of pro-inflammatory cytokines by blocking the recruitment of BET proteins to inflammatory gene promoters.

- Case Studies :

Neurological Disorders

Emerging studies suggest that this compound may have applications in neurodegenerative diseases due to its effects on neuroinflammation and neuronal survival.

- Mechanism of Action : By inhibiting BET proteins, this compound may reduce neuroinflammatory responses and promote neuronal health.

- Case Studies :

Viral Infections

Recent investigations have explored the use of this compound against viral infections, particularly those involving oncogenic viruses.

- Mechanism of Action : this compound may inhibit viral replication by disrupting the transcriptional machinery utilized by viruses that rely on BET proteins for their lifecycle.

- Case Studies :

Comparative Data Table

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cancer Treatment | Inhibition of BRD4 leading to reduced proliferation | Significant tumor growth reduction in models |

| Inflammatory Diseases | Modulation of cytokine expression | Decreased TNF-alpha and IL-6 levels |

| Neurological Disorders | Reduction of neuroinflammation | Improved cognitive function in Alzheimer models |

| Viral Infections | Disruption of viral transcription | Inhibition of viral replication in vitro |

Mécanisme D'action

CF53 exerts its effects by binding to the bromodomain of BET proteins, thereby inhibiting their interaction with acetylated histones. This inhibition disrupts the recruitment of BET proteins to chromatin, leading to the suppression of gene transcription. The molecular targets of this compound include BRD2, BRD3, BRD4, and BRDT. The pathways involved in its mechanism of action include the regulation of gene expression and the modulation of cellular processes related to cancer progression .

Comparaison Avec Des Composés Similaires

CF53 est unique parmi les inhibiteurs de BET en raison de sa forte puissance, de sa sélectivité et de sa biodisponibilité orale. Les composés similaires comprennent :

JQ1 : Un autre inhibiteur de BET puissant, mais avec des propriétés pharmacocinétiques différentes.

I-BET762 : Un inhibiteur de BET avec une structure chimique et un profil de sélectivité différents.

PLX51107 : Un inhibiteur sélectif de BET avec des affinités de liaison et des propriétés pharmacologiques distinctes. This compound se distingue par ses excellentes propriétés pharmacocinétiques orales et son activité antitumorale significative dans des modèles précliniques

Activité Biologique

CF53 is a novel compound identified as a potent and orally bioavailable inhibitor of bromodomain and extra-terminal (BET) proteins, particularly targeting BRD4. This compound has shown promising antitumor activity, making it a significant candidate for further preclinical development in cancer therapeutics. The following sections will delve into its biological activity, pharmacokinetics, and selectivity, supported by data tables and research findings.

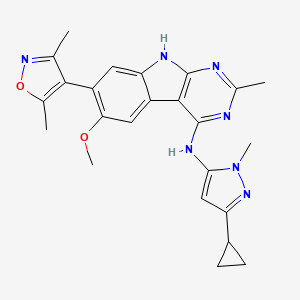

This compound features a unique chemical structure that incorporates a NH-pyrazole group into a 9H-pyrimido[4,5-b]indole core. This modification enhances its binding affinity to the BRD4 BD1 protein, with inhibition constants (Ki) below 1 nM. The mechanism of action involves the selective inhibition of BET proteins, which play crucial roles in transcriptional regulation associated with oncogenesis.

Key Structural Features

- Core Structure : 9H-pyrimido[4,5-b]indole

- Functional Group : NH-pyrazole

- Target Protein : BRD4 BD1

- Binding Affinity : Ki < 1 nM

Antitumor Efficacy

This compound has demonstrated significant antitumor effects in various cancer models. Notably, it exhibits potent cell growth inhibition in triple-negative breast cancer (TNBC) and acute leukemia cell lines.

In Vitro Activity

| Cell Line | IC50 (nM) |

|---|---|

| MOLM-13 (Acute Leukemia) | 10.3 |

| MDA-MB-231 (Breast Cancer) | 55.1 |

In Vivo Activity

In xenograft models using mice, this compound exhibited substantial antitumor activity:

- Model : MDA-MB-231 xenograft

- Dosage : 25 mg/kg administered orally

- Outcome : Significant tumor reduction observed.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and bioavailability:

| Parameter | Value |

|---|---|

| Maximum Concentration (Cmax) | 6.4 µM |

| Area Under Curve (AUC) | 32.2 µM·hr |

| Oral Bioavailability (F%) | 71.3% |

| Aqueous Solubility at pH 7.4 | 19.5 µM |

These results suggest that this compound is well-absorbed when administered orally, which is crucial for its potential therapeutic use.

Selectivity Profile

This compound exhibits high selectivity for BET bromodomains compared to other bromodomain-containing proteins and kinases:

- Selectivity Ratio : >50-fold over non-BET bromodomains.

- Kinase Inhibition : IC50 against PLK4 is 3.9 µM; no significant inhibition against other kinases at concentrations up to 3 µM.

This selectivity is essential for minimizing off-target effects and enhancing therapeutic efficacy.

Case Studies and Research Findings

Several studies have evaluated this compound's biological activity in preclinical settings:

- Study on Triple-Negative Breast Cancer :

- Acute Leukemia Models :

- Mechanistic Insights :

Propriétés

IUPAC Name |

N-(5-cyclopropyl-2-methylpyrazol-3-yl)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N7O2/c1-11-21(12(2)33-30-11)16-8-18-15(9-19(16)32-5)22-23(27-18)25-13(3)26-24(22)28-20-10-17(14-6-7-14)29-31(20)4/h8-10,14H,6-7H2,1-5H3,(H2,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYPVUCBRQNICX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)NC4=C3C(=NC(=N4)C)NC5=CC(=NN5C)C6CC6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.